![molecular formula C15H23ClN2O3S B12299229 4-Tosyl-1-oxa-4,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B12299229.png)
4-Tosyl-1-oxa-4,9-diazaspiro[5.5]undecane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Tosyl-1-oxa-4,9-diazaspiro[5.5]undecane hydrochloride is a spirocyclic compound characterized by its unique structural features. The compound contains a spirocyclic scaffold, which is a combination of a flexible aliphatic structure with limited degrees of freedom. This structural feature makes it a privileged scaffold in medicinal chemistry, often used in the design of drug-like molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tosyl-1-oxa-4,9-diazaspiro[5.5]undecane hydrochloride typically involves the Prins cyclization reaction. The reaction conditions often involve the use of strong acids like methanesulfonic acid (MeSO₃H) and olefin metathesis reactions using Grubbs catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions for large-scale production would be essential for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-Tosyl-1-oxa-4,9-diazaspiro[5.5]undecane hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution at the tosyl group.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the spirocyclic scaffold.
Cyclization Reactions: Formation of additional rings or modification of the existing spirocyclic structure.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium carbonate (K₂CO₃) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of azide derivatives, while oxidation can yield ketones or carboxylic acids .
Applications De Recherche Scientifique
4-Tosyl-1-oxa-4,9-diazaspiro[5.5]undecane hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential as an inhibitor of various biological targets, including enzymes and receptors.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 4-Tosyl-1-oxa-4,9-diazaspiro[5.5]undecane hydrochloride involves its interaction with specific molecular targets. For example, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacterium . The compound also acts as a dual ligand for the sigma-1 receptor and μ-opioid receptor, which are involved in pain modulation and other physiological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: Shares the spirocyclic scaffold but lacks the tosyl group.
4-Boc-1-oxa-4,9-diazaspiro[5.5]undecane: Contains a Boc-protecting group instead of the tosyl group.
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane: Substituted with aryl groups, showing different pharmacological profiles.
Uniqueness
4-Tosyl-1-oxa-4,9-diazaspiro[5.5]undecane hydrochloride is unique due to its tosyl group, which enhances its reactivity and allows for further functionalization. This makes it a versatile compound in synthetic chemistry and drug design .
Propriétés
Formule moléculaire |
C15H23ClN2O3S |
|---|---|
Poids moléculaire |
346.9 g/mol |
Nom IUPAC |
4-(4-methylphenyl)sulfonyl-1-oxa-4,9-diazaspiro[5.5]undecane;hydrochloride |
InChI |
InChI=1S/C15H22N2O3S.ClH/c1-13-2-4-14(5-3-13)21(18,19)17-10-11-20-15(12-17)6-8-16-9-7-15;/h2-5,16H,6-12H2,1H3;1H |
Clé InChI |
JLJPEQFIDCUEEA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC3(C2)CCNCC3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


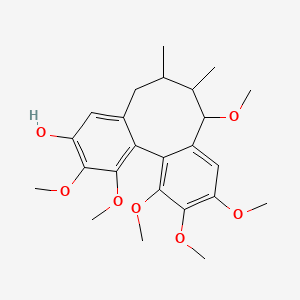
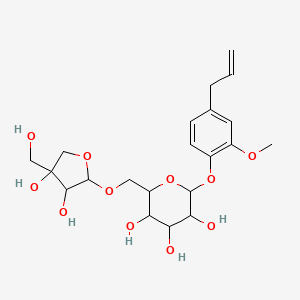
![N-[6-[2-(4-hydroxyphenyl)ethylamino]-6-oxohexyl]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanamide](/img/structure/B12299156.png)
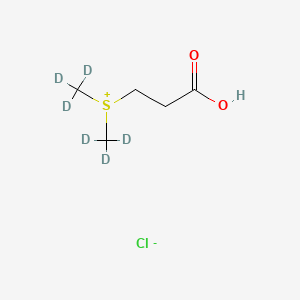
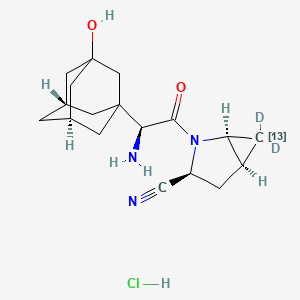
![4-[(2-Oxo-1,2-diphenylethyl)amino]benzoic acid](/img/structure/B12299174.png)
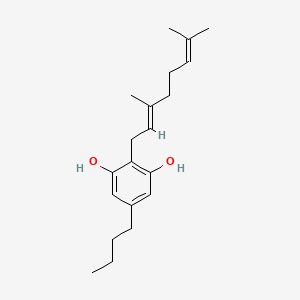
![4-[[[7-(Benzylamino)-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-5-yl]amino]methyl]piperidin-3-ol](/img/structure/B12299190.png)

![Methyl 5-methoxy-2-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxybenzoate](/img/structure/B12299195.png)
![(2S,5R,6R)-6-((R)-2-((Furan-2-carbonyl)oxy)-4-methylpentanamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12299207.png)
![7-[[1-[4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]heptanoic acid](/img/structure/B12299219.png)


